N-(4-Fluoro-3-phenoxybenzoyl)glycine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-phenoxybenzoyl)glycine typically involves the reaction of 4-fluoro-3-phenoxybenzoic acid with glycine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-phenoxybenzoyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-Fluoro-3-phenoxybenzoyl)glycine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its interactions with enzymes and receptors.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-phenoxybenzoyl)glycine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. For instance, it has been shown to interact with the human estrogen receptor, although its activity is significantly lower than that of natural estrogens .
Comparison with Similar Compounds
Similar Compounds
3-Phenoxybenzoic acid: A structurally related compound that also contains a phenoxy group but lacks the fluoro substituent.
4-Fluoro-3-phenoxybenzoic acid: Similar to N-(4-Fluoro-3-phenoxybenzoyl)glycine but without the glycine moiety.
Uniqueness
This compound is unique due to the presence of both the fluoro and phenoxy groups, as well as the glycine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
674773-69-4 |
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Molecular Formula |
C15H12FNO4 |
Molecular Weight |
289.26 g/mol |
IUPAC Name |
2-[(4-fluoro-3-phenoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C15H12FNO4/c16-12-7-6-10(15(20)17-9-14(18)19)8-13(12)21-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI Key |
FKBUSSNFHYRRPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)NCC(=O)O)F |
Origin of Product |
United States |
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